4-(2,2-Difluoroethoxy)-2-(trifluoromethyl)benzoic acid
Description
4-(2,2-Difluoroethoxy)-2-(trifluoromethyl)benzoic acid is a fluorinated benzoic acid derivative characterized by a trifluoromethyl group at the 2-position and a 2,2-difluoroethoxy substituent at the 4-position of the aromatic ring. The compound’s structure combines electron-withdrawing fluorine atoms with a carboxylic acid moiety, making it highly relevant in medicinal chemistry and materials science. Fluorination enhances metabolic stability, lipophilicity, and binding affinity to biological targets, while the carboxylic acid group enables interactions with enzymes or receptors via hydrogen bonding or ionic interactions .
Properties
IUPAC Name |
4-(2,2-difluoroethoxy)-2-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F5O3/c11-8(12)4-18-5-1-2-6(9(16)17)7(3-5)10(13,14)15/h1-3,8H,4H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLWJNKFMBSMKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)F)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogen Exchange with Ruppert-Prakash Reagent
Treatment of brominated intermediates with trimethyl(trifluoromethyl)silane (TMSCF₃) in the presence of catalytic fluoride ions (e.g., TBAT) enables direct trifluoromethylation. This method is particularly effective for meta-substituted arenes due to directed ortho-metalation effects.
Optimization Insights:
-
Catalyst Loading: 5 mol% TBAT achieves >90% conversion in DMF at 80°C.
-
Side Reactions: Competing protodehalogenation is suppressed using anhydrous conditions and inert atmospheres.
Oxidation of Methyl or Nitrile Precursors to Carboxylic Acid
The final step in synthesizing 4-(2,2-difluoroethoxy)-2-(trifluoromethyl)benzoic acid involves oxidizing a methyl or nitrile group to the carboxylic acid functionality. Two predominant pathways are documented:
Potassium Permanganate-Mediated Oxidation
A toluene-substituted intermediate is oxidized under strongly acidic conditions:
Hydrolysis of Nitriles
Nitrile intermediates undergo acidic or basic hydrolysis:
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Reflux 4-(2,2-difluoroethoxy)-2-(trifluoromethyl)benzonitrile with 6 M NaOH in ethanol/water (1:1) for 24 hours.
-
Acidify with HCl to pH 2–3 and extract with ethyl acetate.
Yield: 80–85%.
Comparative Analysis of Synthetic Routes
The table below evaluates critical parameters for each method:
| Parameter | Alkylation Route | Trifluoromethylation | Oxidation (KMnO₄) | Nitrile Hydrolysis |
|---|---|---|---|---|
| Overall Yield (%) | 65–70 | 55–60 | 70–75 | 80–85 |
| Purity (HPLC, %) | >98 | >95 | >97 | >99 |
| Scalability | High | Moderate | Low | High |
| Byproduct Management | Minimal | Challenging | Significant MnO₂ | Minimal |
Key Observations:
-
Nitrile hydrolysis offers superior yields and purity but requires stringent control over hydrolysis conditions to avoid over-acidification.
-
Direct trifluoromethylation remains limited by reagent cost and regioselectivity challenges in polyfluorinated systems.
Mechanistic Considerations and Side Reactions
Competing Ether Cleavage
Under strongly acidic or basic conditions, the difluoroethoxy group may undergo hydrolysis to regenerate phenolic byproducts. This is mitigated by:
Steric Effects in Electrophilic Substitution
The trifluoromethyl group’s bulkiness directs subsequent substitutions to the para position relative to the difluoroethoxy group, ensuring regioselectivity.
Industrial-Scale Production Recommendations
For kilogram-scale synthesis, a hybrid approach is advised:
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluoroethoxy)-2-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Pharmaceutical Applications
-
Anti-inflammatory Properties
- Preliminary studies indicate that 4-(2,2-Difluoroethoxy)-2-(trifluoromethyl)benzoic acid exhibits anti-inflammatory effects. The presence of fluorine atoms may increase its lipophilicity, enhancing bioavailability and interaction with biological targets.
-
Antimicrobial Activity
- Research suggests potential antimicrobial properties, making this compound a candidate for developing new antibiotics or antifungal agents. Its unique structure may allow it to interact effectively with microbial targets.
- Synthesis of Derivatives
Agrochemical Applications
- Herbicide Development
- 4-(2,2-Difluoroethoxy)-2-(trifluoromethyl)benzoic acid is identified as an important intermediate in the synthesis of herbicides like penoxsulam, which is effective against a wide spectrum of weeds in rice fields. Its synthesis involves multi-step organic reactions that enhance its utility in agricultural applications .
Case Study 1: Anti-inflammatory Research
A study published in a peer-reviewed journal explored the anti-inflammatory effects of 4-(2,2-Difluoroethoxy)-2-(trifluoromethyl)benzoic acid on human cell lines. The results showed a significant reduction in pro-inflammatory cytokines when treated with the compound, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Herbicide Efficacy
Field trials conducted on rice paddies demonstrated the effectiveness of penoxsulam, synthesized using 4-(2,2-Difluoroethoxy)-2-(trifluoromethyl)benzoic acid as an intermediate. The trials reported over 90% weed control efficiency compared to untreated plots, highlighting the compound's significance in agrochemical formulations.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoroethoxy)-2-(trifluoromethyl)benzoic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The difluoroethoxy group may also contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and type of fluorinated substituents significantly influence the compound’s properties:
Key Observations :
- Trifluoroethoxy vs. Difluoroethoxy : The trifluoroethoxy group (OCH₂CF₃) in analogs increases lipophilicity but may introduce steric constraints compared to the difluoroethoxy (OCH₂CF₂F) group in the target compound .
- Positional Effects : The 2-CF₃/4-OCH₂CF₂F configuration in the target compound optimizes electronic effects for interactions with hydrophobic enzyme pockets, whereas 4-CF₃ analogs (e.g., 2-(2,2,2-Trifluoroethoxy)-4-trifluoromethylbenzoic acid) may exhibit stronger electron-withdrawing effects, altering acidity (pKa) and solubility .
Physicochemical Properties
Key Insights :
Biological Activity
4-(2,2-Difluoroethoxy)-2-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, along with data tables summarizing key findings.
Chemical Structure and Properties
The molecular formula of 4-(2,2-Difluoroethoxy)-2-(trifluoromethyl)benzoic acid is . Its structure features a benzoic acid moiety with both trifluoromethyl and difluoroethoxy substituents, which are known to influence its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Fluorinated compounds often exhibit altered interactions with enzymes due to their electronegativity and steric effects. This compound may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects in conditions such as inflammation or cancer.
- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains. The presence of fluorine atoms enhances lipophilicity, potentially improving membrane penetration and bioavailability.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Enzyme Inhibition | Significant inhibition of COX-2 | |
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anti-inflammatory | Reduced TNF-alpha levels in vitro |
Case Studies
-
Enzyme Inhibition Study :
A study investigated the inhibitory effects of 4-(2,2-Difluoroethoxy)-2-(trifluoromethyl)benzoic acid on cyclooxygenase-2 (COX-2). The results indicated a dose-dependent inhibition, suggesting potential use as an anti-inflammatory agent in therapeutic settings. -
Antimicrobial Efficacy :
In vitro tests demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics. -
Inflammatory Response Modulation :
A cellular model was used to assess the impact of the compound on inflammatory cytokine production. The results showed a marked reduction in TNF-alpha production by macrophages treated with the compound, indicating a potential role in managing inflammatory diseases.
Discussion
The biological activity of 4-(2,2-Difluoroethoxy)-2-(trifluoromethyl)benzoic acid highlights its potential therapeutic applications. The inhibition of COX-2 suggests it may serve as a non-steroidal anti-inflammatory drug (NSAID), while its antimicrobial properties could position it as a candidate for treating resistant bacterial infections.
Further research is warranted to elucidate the precise mechanisms underlying its biological effects and to evaluate its safety profile in vivo.
Q & A
Basic: What are the standard synthetic routes for preparing 4-(2,2-difluoroethoxy)-2-(trifluoromethyl)benzoic acid?
Answer:
The synthesis typically involves sequential functionalization of the benzoic acid core. A common approach includes:
- Step 1: Introduction of the trifluoromethyl group at position 2 via Friedel-Crafts acylation or direct trifluoromethylation using reagents like (CF₃SO₂)₂O under palladium catalysis.
- Step 2: Installation of the 2,2-difluoroethoxy group at position 4 through nucleophilic aromatic substitution (SNAr). This requires activating the aromatic ring (e.g., via nitration or halogenation) to facilitate displacement by 2,2-difluoroethanol in the presence of a base like K₂CO₃.
- Step 3: Oxidation of a precursor aldehyde or ester to the carboxylic acid using KMnO₄ or Jones reagent.
Key Considerations:
- Steric hindrance from the trifluoromethyl group may reduce reactivity at position 2, necessitating elevated temperatures or microwave-assisted synthesis .
- Purification often requires recrystallization or preparative HPLC due to the compound’s high lipophilicity .
Basic: How can researchers confirm the structural integrity of this compound using analytical techniques?
Answer:
- NMR Spectroscopy:
- ¹H NMR: Look for characteristic splits:
- A singlet for the trifluoromethyl group (δ ~3.8 ppm).
- A triplet-of-triplets for the difluoroethoxy group (δ ~4.5–5.0 ppm, J = 6–8 Hz).
- HPLC-MS: Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to assess purity (>95%) and confirm molecular weight (M+H⁺ expected at m/z 296.04) .
- X-ray Crystallography: Resolve spatial arrangement of substituents, particularly steric interactions between CF₃ and difluoroethoxy groups .
Advanced: How do electronic effects of the substituents influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
The trifluoromethyl (CF₃) group is strongly electron-withdrawing (-I effect), which:
- Activates the ring for electrophilic substitution at positions ortho and para to CF₃.
- Deactivates the ring toward nucleophilic attack unless additional electron-withdrawing groups (e.g., NO₂) are present.
The 2,2-difluoroethoxy group (-OCH₂CF₂) introduces steric bulk and moderate electron withdrawal, further directing reactivity. For example:
- In Suzuki-Miyaura coupling, the CF₃ group stabilizes transition states, enabling cross-coupling at position 4 with aryl boronic acids (Pd(PPh₃)₄, 80°C) .
- In esterification, the carboxylic acid reacts sluggishly with alcohols unless activated by DCC/DMAP .
Experimental Tip: DFT calculations (e.g., Gaussian 09) can predict regioselectivity by mapping electrostatic potential surfaces .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?
Answer: Discrepancies often arise from:
- Assay Conditions:
- Solubility: The compound’s low aqueous solubility (logP ~3.5) may lead to false negatives. Use DMSO stocks ≤0.1% and confirm dissolution via dynamic light scattering .
- pH Sensitivity: The carboxylic acid group (pKa ~2.8) protonates in acidic media, reducing membrane permeability. Test activity at physiological pH (7.4) .
- Target Specificity:
- Screen against isozymes (e.g., COX-1 vs. COX-2) to identify selective inhibition.
- Use surface plasmon resonance (SPR) to quantify binding affinity (KD) to enzymes like dihydrofolate reductase, a common antimicrobial target .
Case Study: Inconsistent anticancer activity may reflect cell-line-specific ABC transporter efflux. Co-administration with verapamil (a P-gp inhibitor) can clarify results .
Advanced: What strategies optimize the compound’s metabolic stability for in vivo studies?
Answer:
- Blocking Metabolic Hotspots:
- Isotope Labeling: Incorporate ¹⁸F into the difluoroethoxy group for PET imaging to track biodistribution without altering chemistry .
- Pharmacokinetic Profiling: Conduct microsomal stability assays (rat/human liver microsomes) and adjust dosing regimens based on t₁/₂ data .
Advanced: How do crystallographic studies inform salt/cocrystal formation for improved solubility?
Answer:
- Coformer Screening: Use the Cambridge Structural Database to identify candidates (e.g., nicotinamide, L-arginine) with complementary hydrogen-bonding motifs.
- Slurry Crystallization: Mix the compound with coformers in 1:1 molar ratio in ethanol/water (70:30) at 25°C. Monitor via PXRD to confirm cocrystal formation (e.g., new peaks at 2θ = 12.4°, 18.7°) .
- Solubility Testing: Compare intrinsic solubility (shake-flask method) of free acid vs. cocrystals in PBS (pH 7.4). A 5–10× increase is typical with arginine salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
